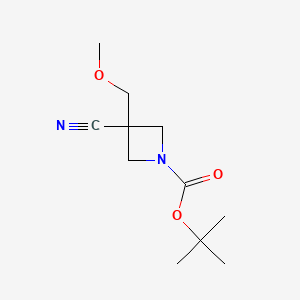![molecular formula C8H17NO2S B13506221 tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate CAS No. 1286768-71-5](/img/structure/B13506221.png)
tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Trifluoroacetic acid or other strong acids are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding amine.
Substitution: Various substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of their structure and function. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its ability to protect amine groups during synthesis makes it a valuable tool in medicinal chemistry.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its stability and ease of removal make it an ideal protecting group in large-scale synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage with the amine group. This protects the amine from unwanted reactions during synthesis. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.
tert-Butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate: Similar but with a hydroxyl group instead of a sulfanyl group.
tert-Butyl N-[(2S)-1-aminopropan-2-yl]carbamate: Similar but with an amino group instead of a sulfanyl group.
Uniqueness: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate is unique due to the presence of the sulfanyl group, which can participate in additional chemical reactions such as oxidation to form sulfoxides or sulfones. This provides additional functionality and versatility in synthetic applications compared to other similar compounds.
Propiedades
Número CAS |
1286768-71-5 |
|---|---|
Fórmula molecular |
C8H17NO2S |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
NCVLQTCIRKDURX-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CS)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CS)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




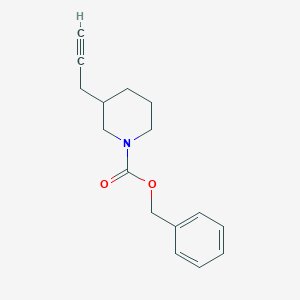
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
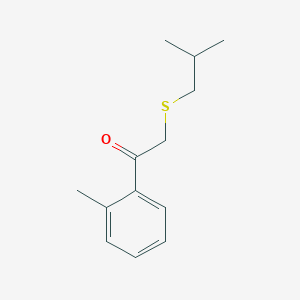

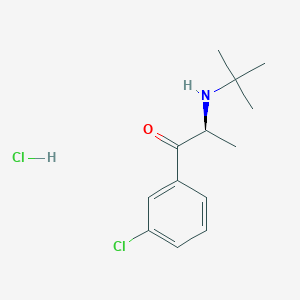
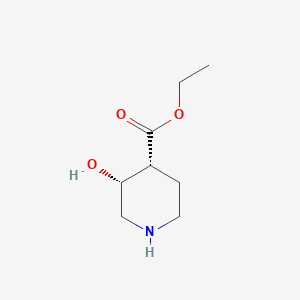

![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)


